molecular formula C18H24O3 B583480 Estriol-d1 CAS No. 55727-98-5

Estriol-d1

Cat. No.: B583480
CAS No.: 55727-98-5
M. Wt: 289.393
InChI Key: PROQIPRRNZUXQM-JATCHCLRSA-N
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Description

Estriol-d1 is a deuterated form of estriol, a naturally occurring estrogen hormone. Estriol is one of the three main estrogens produced by the human body, the others being estrone and estradiol. Estriol is primarily produced during pregnancy and is considered a weak estrogen compared to estradiol. The deuterated form, this compound, is used in scientific research to study the metabolism and pharmacokinetics of estriol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estriol-d1 typically involves the introduction of a deuterium atom into the estriol molecule. This can be achieved through various methods, including the use of deuterated reagents or catalysts. One common method involves the reduction of estrone-d1 to estradiol-d1, followed by oxidation to this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to verify the purity and isotopic enrichment of this compound.

Chemical Reactions Analysis

Types of Reactions: Estriol-d1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form estrone-d1.

    Reduction: It can be reduced to form estradiol-d1.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Estrone-d1

    Reduction: Estradiol-d1

    Substitution: Various substituted estriol derivatives

Scientific Research Applications

Estriol-d1 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis in metabolic studies. Some key applications include:

    Chemistry: Used as a tracer in studies of estrogen metabolism and synthesis.

    Biology: Helps in understanding the role of estrogens in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of estriol in the body.

    Industry: Employed in the development of new estrogen-based therapies and drugs.

Mechanism of Action

Estriol-d1, like estriol, exerts its effects by binding to estrogen receptors in target cells. These receptors are part of the nuclear receptor superfamily and act as ligand-activated transcription factors. Upon binding to this compound, the estrogen receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements. This binding regulates the transcription of target genes, leading to various physiological effects.

Comparison with Similar Compounds

Estriol-d1 is unique due to its deuterated nature, which provides advantages in research applications. Similar compounds include:

    Estrone-d1: Another deuterated estrogen used in metabolic studies.

    Estradiol-d1: A deuterated form of estradiol, used in similar research contexts.

    Non-deuterated Estriol: The naturally occurring form of estriol, used in clinical and research settings.

This compound’s uniqueness lies in its ability to provide more accurate and detailed insights into estrogen metabolism and pharmacokinetics due to the presence of the deuterium atom.

Biological Activity

Estriol-d1, a synthetic derivative of estriol, is a bioidentical hormone used primarily in hormone replacement therapy (HRT). Its biological activity is crucial for understanding its therapeutic potential, particularly in managing menopausal symptoms and its effects on various physiological systems. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is an isotopically labeled form of estriol, which is one of the three primary estrogens produced in the human body. It is often considered to have a weaker estrogenic effect compared to estradiol and estrone. Estriol has been noted for its potential lower risk of breast cancer compared to other estrogens, making it a focus in studies related to HRT.

This compound exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. The interaction with these receptors influences various cellular processes, including:

  • Gene Expression : this compound modulates the expression of genes involved in reproductive health and other physiological functions.
  • Cell Proliferation : It can influence the proliferation of certain cell types, including breast cancer cells, by regulating cyclin D1 expression, which is critical for cell cycle progression .
  • Neurotransmitter Regulation : Recent studies indicate that estriol may impact neurotransmitter systems, including serotonin and dopamine pathways, suggesting potential neuroprotective effects .

Hormonal Replacement Therapy

This compound has been evaluated for its efficacy in HRT, particularly in alleviating menopausal symptoms such as hot flashes and vaginal atrophy. A comparative study highlighted the effectiveness of topical estriol versus other treatments:

Study ReferenceTreatment GroupSample SizeResults
Alvisi et al. 2022 Estriol vaginal gel (50 mcg daily)50 (25:25)Significant reduction in menopausal symptoms compared to placebo

Case Studies

A notable case study involved the use of estriol in patients with hormone-sensitive conditions. In a patient-derived xenograft model, treatment with estriol was associated with modulation of gene expression related to drug metabolism and hormonal response pathways. This suggests that estriol may play a role in personalized medicine approaches for managing hormone-responsive malignancies .

Research Findings

Several studies have investigated the biological activity and safety profile of this compound:

  • Breast Cancer Risk : Research indicates that estriol may carry less risk for breast cancer compared to synthetic progestins and other estrogens . A meta-analysis suggested that patients using bioidentical hormones report lower incidences of adverse effects.
  • Neuroprotective Effects : Estriol has been shown to exert neuroprotective effects in animal models, enhancing cognitive function and reducing neuroinflammation . This activity is thought to be mediated through ERβ activation.

Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JATCHCLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747732
Record name (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55727-98-5
Record name (16alpha,17beta)-(17-~2~H)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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